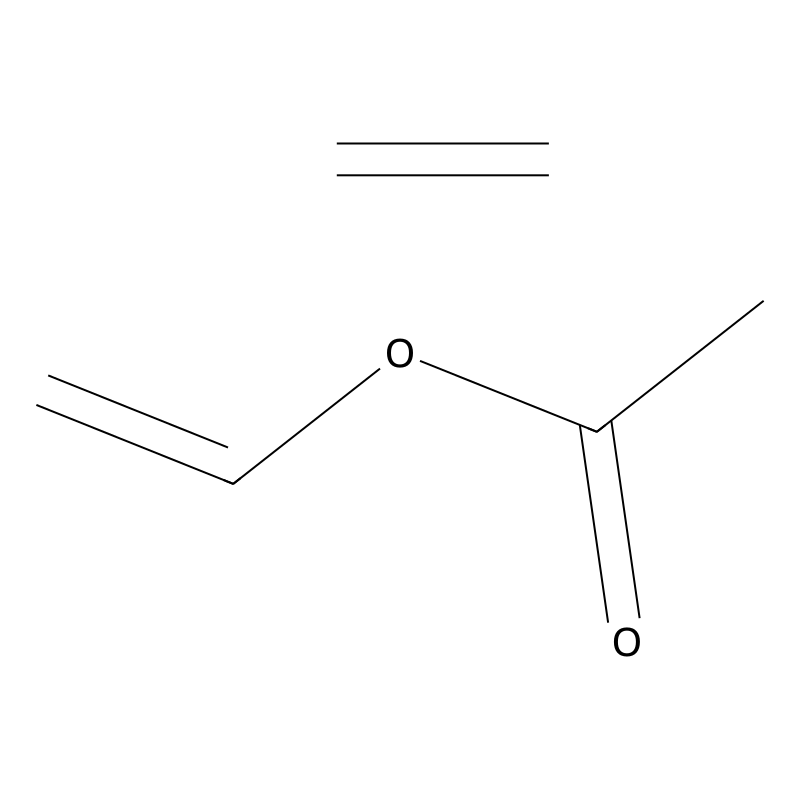Ethene;ethenyl acetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Ethene;ethenyl acetate, also known as acetic acid ethenyl ester or vinyl acetate, is a colorless liquid with a sweet smell, commonly used in various industrial applications. Its chemical formula is , and it is primarily produced through the reaction of ethylene with acetic acid in the presence of a catalyst, typically palladium-based. This compound serves as a precursor for polymers and copolymers, notably ethylene-vinyl acetate copolymer, which is widely utilized in adhesives, coatings, and films due to its excellent flexibility and durability .
Material Science
Due to its polymeric nature, AAEEPEO might find use in developing novel materials. The oxidation process could introduce functional groups that influence properties like stiffness, adhesion, and permeability []. Research in this area is ongoing, and more details about specific applications are yet to be reported.
Nanotechnology
The unique properties of AAEEPEO at the nanoscale are another area of potential exploration. The combination of a polymer backbone with oxidized functional groups could be useful in designing nanoparticles for targeted drug delivery or other biomedical applications []. However, specific research into AAEEPEO for nanotechnology is scarce, and further investigation is needed.
Biomedical Research
The presence of functional groups introduced by oxidation might make AAEEPEO biocompatible or even bioactive. This opens doors for potential applications in areas like tissue engineering or drug delivery systems []. Similar to nanotechnology, this is a field requiring further research to elucidate the specific functionalities of AAEEPEO and its potential use in biomedical contexts.
- Polymerization: Ethene;ethenyl acetate can polymerize to form polyvinyl acetate, which is used in adhesives and paints.
- Hydrolysis: In the presence of water and acids or bases, it can hydrolyze to yield acetic acid and ethanol.
- Oxidation: The compound can be oxidized to introduce functional groups such as carbonyl and hydroxyl groups, altering its properties for various applications.
Research on the biological activity of ethene;ethenyl acetate indicates that it may possess antimicrobial properties. Some studies suggest its potential use in drug delivery systems due to its ability to form biocompatible polymers. The unique structural properties of the polymer derived from this compound allow for controlled release mechanisms, making it a candidate for biomedical applications.
The synthesis of ethene;ethenyl acetate involves several methods:
- Catalytic Reaction: The primary industrial method involves the reaction of ethylene with acetic acid using a palladium catalyst:
- Polymerization: Ethene;ethenyl acetate can also be synthesized through radical polymerization techniques that involve initiating agents to promote the reaction under controlled conditions.
- Oxidative Methods: Oxidation processes involving metal catalysts can modify the polymer's properties by introducing oxygen-containing functional groups .
Ethene;ethenyl acetate has diverse applications across various industries:
- Adhesives: It is a key ingredient in producing strong adhesives used in woodworking and construction.
- Coatings: Employed in paints and coatings due to its excellent film-forming properties.
- Textiles: Used in textile processing for improving fabric properties.
- Biomedical
Interaction studies of ethene;ethenyl acetate focus on its compatibility with other materials and its behavior under various conditions:
- Compatibility with Solvents: It has been studied for its solubility and interaction with various organic solvents, which is crucial for formulation development in coatings and adhesives.
- Biocompatibility Assessments: Studies have shown that polymers derived from this compound exhibit favorable biocompatibility profiles, making them suitable for medical applications .
Ethene;ethenyl acetate shares similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Vinyl Acetate | Monomer | Primary building block for polyvinyl acetate. |
| Ethylene-Vinyl Acetate Copolymer | Copolymer | Combines ethylene's flexibility with vinyl acetate's adhesive properties. |
| Butyl Acetate | Ester | Used primarily as a solvent; less flexible than ethene;ethenyl acetate. |
| Ethyl Acetate | Ester | Common solvent with lower boiling point; less durable than vinyl acetate polymers. |
Ethene;ethenyl acetate stands out due to its versatility in forming various polymers with distinct physical properties, making it essential in both industrial applications and advanced material science .
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Related CAS
109785-00-4
68608-67-3
104912-80-3
24937-78-8
106444-63-7
Use Classification
General Manufacturing Information
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).








